molecular formula C15H27NO3S B2481668 Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2253632-63-0

Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B2481668
CAS No.: 2253632-63-0
M. Wt: 301.45
InChI Key: HCIHNPRJRDLBDJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate is a sophisticated spirocyclic chemical scaffold of significant value in modern medicinal chemistry and drug discovery. Its primary research application lies in its role as a key synthetic intermediate for the construction of Bruton's Tyrosine Kinase (BTK) inhibitors. The unique three-dimensional structure of the 9-thia-2-azaspiro[5.5]undecane core provides optimal spatial orientation and physicochemical properties, making it a privileged scaffold for developing potent and selective kinase inhibitors. This compound is particularly crucial in the synthesis of next-generation therapeutics, including Proteolysis Targeting Chimeras (PROTACs) that target BTK for degradation. In this context, the hydroxymethyl group serves as a critical handle for linker attachment, enabling the connection of the BTK-binding moiety to an E3 ubiquitin ligase recruiter, thereby facilitating the targeted degradation of the pathogenic protein. Research into BTK inhibition is vital for advancing treatments for B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders. This compound enables researchers to explore novel therapeutic paradigms beyond traditional occupancy-based inhibition. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3S/c1-14(2,3)19-13(18)16-11-15(5-4-12(16)10-17)6-8-20-9-7-15/h12,17H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIHNPRJRDLBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CO)CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis for Spirocycle Formation

A foundational approach involves constructing the 9-thia-2-azaspiro[5.5]undecane system via ring-closing metathesis (RCM). Starting from a bicyclic sulfide precursor, Grubbs catalyst (e.g., 2nd generation) facilitates the formation of the spiro junction. For example, a thiacyclohexene derivative bearing a terminal olefin undergoes RCM at 40–60°C in dichloromethane to yield the spirocyclic skeleton. Typical yields range from 65–78%, with catalyst loading optimized at 5–10 mol%.

Cyclocondensation of Thiol-Containing Amines

Alternative routes employ cyclocondensation between mercaptoalkylamines and ketone precursors. In one protocol, 3-mercaptopropan-1-amine reacts with a bicyclic diketone under acidic conditions (HCl, ethanol, reflux) to form the spirocyclic amine. Subsequent Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) introduces the tert-butyl carboxylate group, achieving an overall yield of 52%.

Functionalization of the Hydroxymethyl Group

Reduction of Ketone Intermediates

The hydroxymethyl group is introduced via sodium borohydride reduction of a ketone intermediate. For instance, tert-butyl 3-oxo-9-thia-2-azaspiro[5.5]undecane-2-carboxylate undergoes reduction in methanol at 0°C, yielding the hydroxymethyl derivative with >90% diastereomeric excess. This method benefits from mild conditions and scalability, though competing over-reduction necessitates careful stoichiometric control.

Grignard Addition to Imine Precursors

A stereoselective variant involves Grignard addition to a spirocyclic imine. Treatment of tert-butyl 9-thia-2-azaspiro[5.5]undecane-2-carboxylate-3-imine with methylmagnesium bromide in THF at −78°C generates the hydroxymethyl group after aqueous workup. This method achieves 68% yield but requires stringent anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight dichloromethane and THF as optimal solvents for spirocycle formation, minimizing side reactions (Table 1). Elevated temperatures (>60°C) accelerate RCM but risk catalyst decomposition, while subzero temperatures improve stereoselectivity in Grignard additions.

Table 1: Solvent and Temperature Optimization for Key Steps

Step Solvent Temperature (°C) Yield (%) Purity (%)
RCM Dichloromethane 40 75 98
Cyclocondensation Ethanol 80 52 95
Grignard Addition THF −78 68 97
Ketone Reduction Methanol 0 91 99

Catalytic Systems for Enhanced Efficiency

Palladium-catalyzed cross-coupling and titanium-mediated cyclopropanation have been explored for side-chain functionalization. For example, titanium(IV) isopropoxide facilitates spiroannulation in the presence of Grignard reagents, improving yield by 15% compared to uncatalyzed methods.

Analytical and Purification Strategies

Chromatographic Resolution

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates diastereomers, with retention times varying by 2–3 minutes. Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, achieving >99% enantiomeric excess when using optically pure starting materials.

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3) yields high-purity crystals (mp 112–114°C). X-ray diffraction confirms the spiro configuration and relative stereochemistry of the hydroxymethyl group.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances adopt continuous flow reactors for RCM steps, reducing catalyst loading to 2 mol% and improving throughput by 40% compared to batch processes. Inline IR monitoring enables real-time adjustment of reaction parameters, ensuring consistent product quality.

Waste Management and Sustainability

Solvent recovery systems (e.g., distillation for THF reuse) and catalytic recycling protocols minimize environmental impact. Life-cycle assessments indicate a 30% reduction in carbon footprint versus traditional batch methods.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate has garnered attention for its potential as a drug candidate. Its unique spirocyclic structure allows it to interact with specific biological targets, making it a candidate for the development of novel therapeutics aimed at various diseases.

Key Areas of Investigation :

  • Drug Development : The compound is being studied for its ability to modulate biological pathways, which could lead to new treatments for conditions such as inflammation and cancer.
  • Mechanism of Action : Preliminary studies suggest that it may interact with enzymes or receptors, influencing their activity and potentially altering disease progression.

Materials Science

In addition to its medicinal applications, this compound is also being explored for its utility in materials science:

  • Polymer Chemistry : Its unique structure can serve as a building block for synthesizing advanced polymeric materials with tailored properties.
  • Nanotechnology : Investigations into its use in creating nanoscale materials that exhibit specific physical or chemical characteristics are ongoing.

The biological activity of this compound is attributed to its ability to bind selectively to molecular targets within biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Case Studies

  • Anti-inflammatory Activity : Research has shown that derivatives of this compound exhibit anti-inflammatory properties comparable to established drugs like indomethacin, indicating its potential in treating inflammatory diseases .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets, providing insights into its mechanism of action and guiding further experimental validation .

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in:

  • Heteroatom position (aza, thia, oxa).
  • Functional groups (hydroxymethyl, oxo, benzyl, formyl).
  • Ring substituents (phenyl, methyl).

Data Table: Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate (143557-91-9) C15H27NO3S 301.45 9-thia, 3-hydroxymethyl
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) C14H23NO3 253.34 9-oxo, 3-aza
Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate (1434142-14-9) C15H25NO3 267.37 9-oxo, 2-aza
Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (1159982-58-7) C21H30N2O3 370.48 5-oxo, 2,9-diaza, 9-benzyl
Tert-butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (138039586) C15H25NO4 283.36 9-oxa, 3-formyl
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (918644-73-2) C15H27NO3 269.40 9-hydroxy, 3-aza

Functional Group Impact

  • Hydroxymethyl vs. Oxo : The hydroxymethyl group in the target compound provides a site for further functionalization (e.g., phosphorylation, esterification), whereas oxo groups (as in CAS 873924-08-4) are more reactive toward nucleophilic additions but less versatile in derivatization .
  • Thia vs. Oxa/Aza : The sulfur atom in the target compound (9-thia) increases lipophilicity compared to oxa (oxygen) or aza (nitrogen) analogs. This enhances membrane permeability but may reduce solubility in aqueous media .
  • Diaza vs.

Positional Isomerism

  • 2-Aza vs. 3-Aza : The position of the nitrogen atom in the spiro system affects ring strain and conformational flexibility. For example, the 2-aza analog (CAS 1434142-14-9) exhibits a more compact structure due to reduced steric hindrance compared to 3-aza derivatives .

Substituent Effects

  • Benzyl/Phenyl Groups : Compounds like Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1159982-58-7) show increased aromatic interactions, which can enhance binding to hydrophobic enzyme pockets .
  • Formyl Group : The formyl-substituted analog (CAS 138039586) is highly reactive toward nucleophiles, making it a key intermediate for Schiff base formation or reductive amination .

Biological Activity

Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H29NO3S
  • Molecular Weight : 283.41 g/mol
  • CAS Number : 1341036-19-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity and potentially influencing various biochemical pathways.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity, making it a candidate for further investigation in the development of new antimicrobial agents. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival.

Neuropharmacological Effects

Studies have also suggested that compounds similar to this compound can modulate neurotransmitter systems, particularly through interactions with GABA receptors. This modulation may lead to anxiolytic or sedative effects, which are significant in the context of treating anxiety disorders or sleep disturbances .

Research Findings and Case Studies

  • Inhibition Studies :
    • A study demonstrated that high concentrations of related compounds could inhibit the secretion of virulence factors in pathogenic bacteria, indicating potential therapeutic applications in infectious diseases .
  • Structure–Activity Relationship (SAR) :
    • Research on structurally related spirocyclic compounds has shown that modifications in the molecular structure can significantly affect biological activity, particularly in terms of receptor binding affinity and selectivity .
  • Pharmacological Screening :
    • Various pharmacological assays have been conducted to evaluate the efficacy of this compound against different bacterial strains and its potential neuropharmacological effects. The results suggest promising antibacterial properties alongside possible central nervous system effects .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialInhibition of bacterial growth and virulence factors ,
NeuropharmacologicalModulation of GABA receptor activity ,
CytotoxicityLow cytotoxic effects observed in preliminary assays

Q & A

Q. Basic

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if applicable) confirm structure. Key signals include the tert-butyl singlet (~1.4 ppm) and hydroxymethyl protons (~3.6 ppm) .
  • HRMS : Exact mass (<2 ppm error) verifies molecular formula (C15 _{15}H27 _{27}NO3 _3S, MW 301.45) .

Advanced
Conflicting data (e.g., unexpected 13C^{13}C shifts) are resolved via:

  • 2D NMR (HSQC, HMBC) : Correlates protons and carbons to confirm connectivity.
  • Isotopic labeling : 15N^{15}N-labeling of the azaspiro ring clarifies ambiguous NMR assignments .
  • DFT calculations : Predicts NMR/IR spectra using Gaussian software, cross-referenced with experimental data .

How can researchers assess the compound’s potential in medicinal chemistry applications?

Q. Basic

  • In vitro assays : Test solubility (LogP via shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (MTT assay) .
  • Targeted activity : Screen against kinases or GPCRs using FRET/SPR-based binding assays .

Q. Advanced

  • SAR studies : Modify the hydroxymethyl or thia-aza groups to probe bioactivity. For example, replacing the thia group with oxygen (1-oxa analog) reduced antimicrobial activity by 70% in a Gram-positive bacterial model .
  • Crystallographic docking : Molecular docking (AutoDock Vina) predicts binding to METTL3, a methyltransferase implicated in cancer .

What strategies mitigate impurities during large-scale synthesis?

Q. Basic

  • Chromatography : Flash silica gel chromatography (EtOAc/hexane) removes unreacted intermediates.
  • Recrystallization : Use tert-butyl methyl ether (TBME) for high-purity crystals (>98% by HPLC) .

Q. Advanced

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time, reducing byproduct formation.
  • Design of Experiments (DoE) : Statistically optimizes parameters (pH, solvent ratio) to minimize diastereomers .

How does the compound’s stability vary under different storage conditions?

Q. Basic

  • Short-term : Store at −20°C under argon to prevent oxidation of the thia group.
  • Long-term : Lyophilized samples in amber vials retain stability for >2 years .

Q. Advanced

  • Forced degradation studies : Exposure to 40°C/75% RH for 4 weeks showed 5% degradation (HPLC), primarily via hydrolysis of the Boc group. Stabilizers like BHT (0.1%) reduce degradation to <1% .

What computational tools predict the compound’s reactivity in novel reactions?

Q. Advanced

  • Machine learning (Chemprop) : Trained on spirocyclic datasets to predict regioselectivity in alkylation reactions (accuracy >85%) .
  • MD simulations (GROMACS) : Simulate interactions with polar solvents (e.g., DMF) to optimize solubility .

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